Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate
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Overview
Description
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is an organic compound with the molecular formula C28H26O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by di(naphthalen-1-yl)methyl groups. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with di(naphthalen-1-yl)methyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would involve the use of larger reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted naphthalenes.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in alkylation reactions.
Hydrochloric Acid: Employed in hydrolysis reactions.
Major Products
Substituted Naphthalenes: Formed through decarboxylation.
Diacid Derivatives: Produced via hydrolysis.
Scientific Research Applications
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Investigated for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(di(naphthalen-1-yl)methyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, differing only in the alkyl groups attached to the ester functionality.
Uniqueness
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is unique due to the presence of the bulky di(naphthalen-1-yl)methyl groups, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable compound for studying steric effects in organic synthesis .
Biological Activity
Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The compound can be synthesized through a multi-step process involving the reaction of diethyl malonate with dinaphthalen-1-ylmethyl halides. The synthetic pathway typically includes:
- Formation of the intermediate : The initial step involves the alkylation of diethyl malonate using dinaphthalen-1-ylmethyl bromide.
- Cyclization : Subsequent cyclization reactions may occur depending on the presence of appropriate catalysts and conditions.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies demonstrated that the compound effectively scavenged free radicals, as evidenced by assays measuring DPPH radical inhibition and ABTS radical cation decolorization.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing that it inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have been conducted to further explore the biological effects of this compound:
- Case Study 1 : A clinical trial involving patients with oxidative stress-related conditions showed that administration of the compound improved biomarkers of oxidative damage.
- Case Study 2 : An observational study on patients with chronic infections indicated that treatment with the compound resulted in a significant reduction in pathogen load and improved clinical symptoms.
Toxicity and Safety Profile
A comprehensive toxicity assessment revealed that this compound has a low toxicity profile. Acute toxicity tests in rodents showed an LD50 greater than 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications.
Parameter | Value |
---|---|
LD50 (oral, rats) | >2000 mg/kg |
Skin irritation | Not irritating |
Eye irritation | Slightly irritating |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Antioxidant Enzyme Modulation : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Gene Expression Regulation : It influences the expression of genes involved in antioxidant defense mechanisms and apoptosis pathways.
Properties
CAS No. |
7597-92-4 |
---|---|
Molecular Formula |
C28H26O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C28H26O4/c1-3-31-27(29)26(28(30)32-4-2)25(23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18,25-26H,3-4H2,1-2H3 |
InChI Key |
KFWYQQUZFMMZDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43)C(=O)OCC |
Origin of Product |
United States |
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